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Compound of Interest

Compound Name:
(Furan-2-ylmethyl-methyl-amino)-

acetic acid

CAS No.: 500348-57-2

Cat. No.: B1615853 Get Quote

Executive Summary
Furan-containing amino acids, specifically 2-furylalanine (2-Fua) and 3-furylalanine (3-Fua),

represent a critical class of non-canonical amino acids (ncAAs). They serve as isosteric

replacements for histidine and phenylalanine, offering unique electronic properties, reduced

aromaticity, and specific reactivity (e.g., Diels-Alder cycloadditions). This guide provides a

definitive reference for their spectroscopic identification, distinguishing them from canonical

residues through NMR, UV-Vis, and vibrational spectroscopy.

Structural & Chemical Context
Unlike the indole ring of Tryptophan (Trp) or the benzene ring of Phenylalanine (Phe), the furan

ring is a five-membered oxygen heterocycle. It is

-excessive but less aromatic than benzene, making it susceptible to electrophilic substitution
and cycloaddition reactions.

2-Furylalanine (2-Fua): The alanine side chain is attached at the C2 position (adjacent to

oxygen).

3-Furylalanine (3-Fua): The alanine side chain is attached at the C3 position. This isomer is

naturally rarer but offers a geometry more closely mimicking Histidine.
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Chemical Structure Diagram
The following diagram illustrates the structural relationship and the typical

synthetic/characterization workflow.
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Figure 1:Synthetic and characterization workflow for furan-containing amino acids. The

pathway highlights the divergence in synthesis leading to distinct isomers that require specific

spectroscopic validation.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4]
NMR is the primary tool for distinguishing between the 2- and 3-substituted isomers. The

proximity of the oxygen atom deshields adjacent protons, creating distinct splitting patterns.

Experimental Protocol: Sample Preparation
Solvent: Dissolve 5–10 mg of the amino acid (or peptide) in 600 µL of D₂O (for zwitterions) or

DMSO-d₆ (for protected species).

Reference: Use residual solvent peaks or internal TSP (trimethylsilylpropanoic acid) set to

0.00 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1615853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH Adjustment (D₂O): Adjust pD to ~7.0 using NaOD/DCl to ensure the zwitterionic state, as

protonation of the amine/carboxylate significantly shifts

- and

-protons.

Comparative Chemical Shifts ( H NMR)
The following table synthesizes data for the free amino acids in D₂O. Note the diagnostic "gap"

in chemical shifts for the ring protons.

Proton Position
2-Furylalanine (

ppm)

3-Furylalanine (

ppm)

Multiplicity &
Coupling (

)

-CH 3.90 – 4.05 3.85 – 4.00
dd (

Hz)

-CH₂
3.20 – 3.45 3.05 – 3.25 m (ABX system)

Ring H3 6.35 – 6.45 N/A (Substituted)
d (

Hz)

Ring H4 6.45 – 6.55 6.50 – 6.60 dd (2-Fua) / d (3-Fua)

Ring H5 7.45 – 7.60 7.45 – 7.60
d (

Hz)

Ring H2 N/A (Substituted) 7.55 – 7.65 s (broad) or d

Key Diagnostic:

2-Fua: Look for two doublets (H3, H5) and one doublet-of-doublets (H4). H3 is significantly

upfield (~6.4 ppm).
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3-Fua: Look for a singlet-like peak (H2) downfield (~7.6 ppm) due to the adjacent oxygen

and lack of a vicinal proton.

UV-Vis and Fluorescence Spectroscopy
Unlike Tryptophan, simple furan amino acids are poorly fluorescent. This is a critical distinction

for researchers designing FRET probes.

UV-Absorption Characteristics
Furan possesses a conjugated diene system but lacks the extensive delocalization of indole.

: 210–220 nm (End absorption extends to ~230 nm).

Molar Extinction Coefficient (

):

at 215 nm.

280 nm Absorbance: Negligible.

Implication: 2-Fua/3-Fua cannot be quantified using the standard A280 protein protocol.

They are "invisible" at the Trp/Tyr detection window, which is advantageous when

monitoring other aromatic residues in a peptide.

Fluorescence Properties[5][6][7][8][9]
Quantum Yield (

):

(in aqueous buffer).

Utility: While the monomer is not a fluorophore, it serves as a pro-fluorophore.

Reaction: Diels-Alder cycloaddition with specific maleimides or coumarins can generate

highly fluorescent adducts, allowing for "turn-on" sensing.

Vibrational Spectroscopy (IR & Raman)[3][10]
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Infrared spectroscopy is powerful for monitoring the integrity of the furan ring, particularly

during solid-phase peptide synthesis (SPPS) where acid treatment can cause ring opening.

Key Vibrational Modes

Mode
Frequency (cm

)
Intensity Assignment

Ring Breathing 1500 – 1515
Medium (IR) / Strong

(Raman)

Symmetric ring stretch

(Diagnostic)

C=C Stretch 1560 – 1600 Weak Asymmetric stretch

=C-H Stretch 3120 – 3160 Weak Alpha-proton on ring

C-O-C Stretch 1000 – 1030 Strong Ether linkage stretch

Protocol for Stability Testing: To verify the furan ring has not degraded into a diketone (a

common side reaction in acidic TFA cleavage):

Lyophilize the peptide.

Acquire FTIR spectrum (ATR method).

Check: Presence of the sharp band at ~1500 cm

.

Fail Criteria: Appearance of broad carbonyl bands at 1700–1720 cm

(indicative of ring-opened 1,4-dicarbonyl species).

Applications & Bio-Orthogonal Workflows[2]
Furan-containing amino acids are primarily used for their reactivity. The furan ring acts as a

diene in Diels-Alder reactions.

Diels-Alder Bioconjugation Pathway
The following diagram illustrates the "Click" chemistry capability of 2-Fua.
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Figure 2:Bio-orthogonal labeling via Diels-Alder cycloaddition. The furan moiety (diene) reacts

with a maleimide derivative (dienophile) to form a stable linkage.

Protocol: Kinetic Monitoring of Conjugation
Prepare Stocks: 100 µM Peptide-Furan in PBS (pH 7.4); 500 µM Maleimide-Fluorophore.

Mix: Combine in a quartz cuvette.

Monitor:

Method A (UV): Track the decrease in maleimide absorbance at 300 nm (if applicable).

Method B (HPLC): Inject aliquots every 30 mins. The product will be more hydrophilic

(earlier retention time) or hydrophobic depending on the tag, but the furan peak will

disappear.

Note: Furan reactivity is slower than azide-alkyne click chemistry; reactions may require

4–12 hours.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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